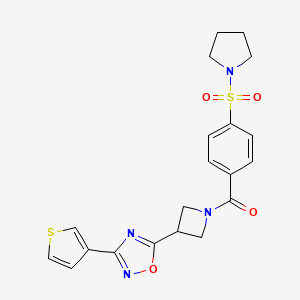

![molecular formula C26H19N3O2 B2389195 N-(3-(1H-苯并[d]咪唑-2-基)苯基)-2-苯氧基苯甲酰胺 CAS No. 441290-64-8](/img/structure/B2389195.png)

N-(3-(1H-苯并[d]咪唑-2-基)苯基)-2-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

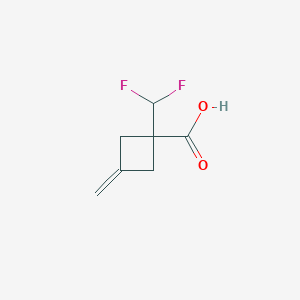

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzimidazole derivative can be obtained .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives show a wide range of chemical reactions due to their amphoteric nature . They can act as both acids and bases, and they can form two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific benzimidazole derivatives can be determined using various analytical techniques .科学研究应用

- Imidazole derivatives have been investigated for their antibacterial potential. While specific studies on this compound are limited, related imidazole-based molecules have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria . Further research could explore its efficacy in combating bacterial infections.

- Imidazole serves as a versatile synthon in drug development. Researchers can explore synthetic routes to create novel derivatives based on this compound. Understanding its reactivity and functionalization could lead to innovative drug candidates .

Antibacterial Activity

Heterocyclic Synthesis

作用机制

Target of Action

It is known that benzimidazole derivatives, which include this compound, have a broad range of biological activities . They have been found to interact with various targets, including bacterial and viral proteins, enzymes, and cellular structures .

Mode of Action

For instance, they can inhibit enzyme activity, interfere with protein function, or disrupt cellular structures . The specific interactions and resulting changes caused by N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide would depend on its specific targets.

Biochemical Pathways

For instance, they can inhibit the synthesis of bacterial nucleic acids and proteins , disrupt the function of viral proteins , or interfere with cellular signaling pathways . The specific pathways affected by N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide would depend on its specific targets and mode of action.

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially improving their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

For instance, they can inhibit the growth of bacteria and viruses, induce apoptosis in cancer cells, or modulate immune responses . The specific effects of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide would depend on its specific targets, mode of action, and affected biochemical pathways.

Action Environment

It is known that various factors can influence the action of drugs, including ph, temperature, presence of other substances, and specific conditions within the body

未来方向

Benzimidazole derivatives have shown potential in various fields, including medicinal chemistry . They have been used as the basic core of some natural products and have become an important synthon in the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds and developing new synthesis methods .

属性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-26(21-13-4-7-16-24(21)31-20-11-2-1-3-12-20)27-19-10-8-9-18(17-19)25-28-22-14-5-6-15-23(22)29-25/h1-17H,(H,27,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHBYHXWGULTHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

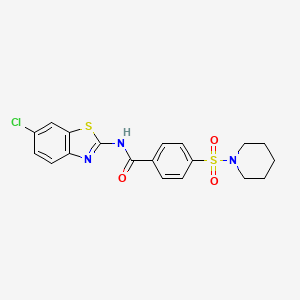

![N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2389113.png)

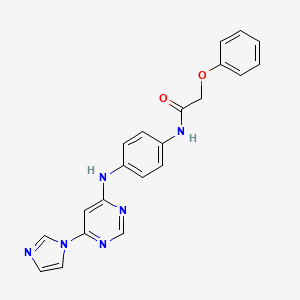

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2389114.png)

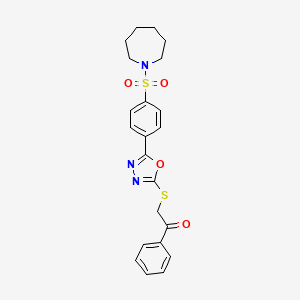

![Methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2389116.png)

![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2389117.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2389119.png)

![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2389124.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2389126.png)